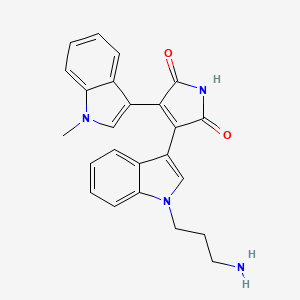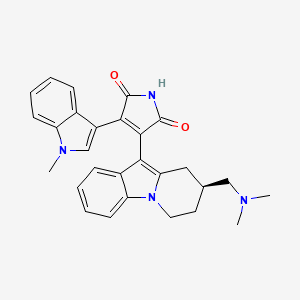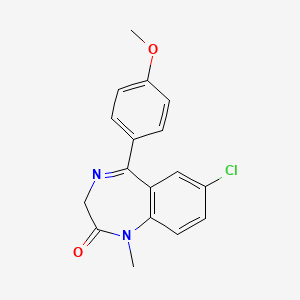
(Pentyloxy)benzol
Übersicht
Beschreibung
(pentyloxy)benzene, also known as phenoxy pentane, is an organic compound characterized by an ether functional group. It consists of a phenyl group (a benzene ring) attached to a pentyl group (a five-carbon chain) through an oxygen atom. This compound is part of the larger class of ethers, which are known for their relatively low reactivity and use as solvents in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
(pentyloxy)benzene finds applications in various fields of scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and relatively low reactivity.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in the formulation of perfumes and fragrances, as well as in the production of specialty chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
(Pentyloxy)benzene, also known as Pentyl phenyl ether, is a benzene derivative. The primary targets of benzene derivatives are often the cells where they can undergo electrophilic substitution reactions . .
Mode of Action
The mode of action of benzene derivatives generally involves electrophilic substitution reactions . Substituents on a benzene ring can influence reactivity profoundly. For example, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring . .
Biochemical Pathways
The biochemical pathways affected by benzene and its derivatives have been studied extensively. Benzene exposure has been shown to alter disease-relevant pathways and genes in a dose-dependent manner . .
Pharmacokinetics
The pharmacokinetics of benzene derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on the specific compound and the route of exposure . .
Result of Action
The molecular and cellular effects of benzene derivatives can be significant, with benzene known to cause acute myeloid leukemia (AML) . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzene and its derivatives . For example, benzene exposure can occur through inhalation, with different exposure scenarios leading to varying levels of benzene in the body . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (pentyloxy)benzene can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide ion (formed by deprotonating phenol with a strong base such as sodium hydride) with a pentyl halide (such as pentyl bromide) under anhydrous conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon in the pentyl halide, displacing the halide ion and forming pentyl phenyl ether.
Industrial Production Methods: On an industrial scale, the production of pentyl phenyl ether may involve similar principles but with optimizations for yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and more controlled reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (pentyloxy)benzene, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of phenol and a pentyl halide.
Oxidation: Under harsh conditions, ethers can be oxidized to form peroxides, although this is less common for pentyl phenyl ether due to its stability.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products:
Acidic Cleavage: Phenol and pentyl halide.
Oxidation: Peroxides (under extreme conditions).
Vergleich Mit ähnlichen Verbindungen
Ethyl phenyl ether: Similar structure but with a shorter ethyl group instead of a pentyl group.
Butyl phenyl ether: Similar structure but with a butyl group instead of a pentyl group.
Hexyl phenyl ether: Similar structure but with a hexyl group instead of a pentyl group.
Uniqueness: (pentyloxy)benzene’s uniqueness lies in its balance between hydrophobicity and hydrophilicity, making it an effective solvent for a wide range of compounds. Its longer carbon chain compared to ethyl or butyl phenyl ether provides different solubility properties, making it suitable for specific applications where other ethers might not be as effective.
Eigenschaften
IUPAC Name |
pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUOAJPGWQQRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174482 | |
| Record name | Pentyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-04-6 | |
| Record name | (Pentyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl phenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYL PHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
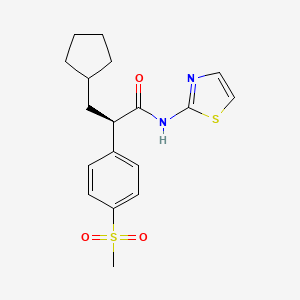
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

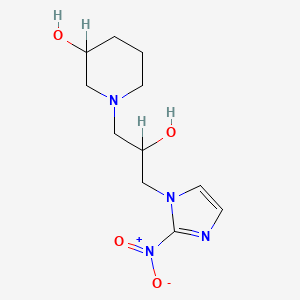
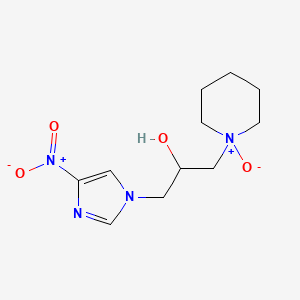
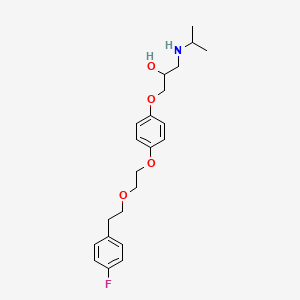
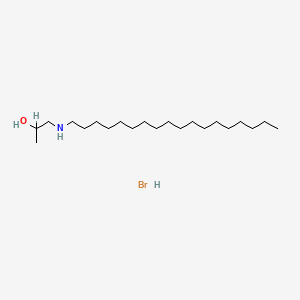
![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)
